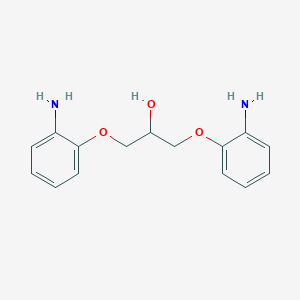
1,3-bis(2-aminophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fieldsThe chemical structure consists of two o-aminophenol groups connected by a propane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,3-bis(o-aminophenoxy)- involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction results in the formation of the compound as a white crystalline solid with a melting point of 168-170°C.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the ease of synthesis and availability of the starting materials make it a feasible candidate for large-scale production. The stability of the compound under ambient conditions further supports its industrial applicability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propanol, 1,3-bis(o-aminophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield aminophenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted aminophenol compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,3-bis(2-aminophenoxy)propan-2-ol is characterized by its molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. Its structure includes two aminophenoxy groups attached to a propan-2-ol backbone, making it suitable for various chemical interactions.
Pharmaceutical Applications
- Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties. This makes it a candidate for formulations aimed at reducing oxidative stress in biological systems .
- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. These complexes can enhance the bioavailability and controlled release of drugs .
- Anticancer Activity : Studies have indicated that derivatives of this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .
Materials Science Applications
- Polymer Chemistry : This compound serves as an important building block in the synthesis of polymers with specific functionalities. Its ability to form covalent bonds allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties .
- Liquid Crystals : Research has explored the use of this compound in liquid crystal applications. The compound can influence the alignment and stability of liquid crystals, which is vital for developing advanced display technologies .
Catalysis Applications
- Schiff Base Complexes : The compound has been utilized in the synthesis of Schiff base metal complexes that demonstrate catalytic activity in various chemical reactions. These complexes are valuable in organic synthesis and industrial processes .
Data Tables
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Antioxidant formulations, drug delivery systems |
| Materials Science | Polymer synthesis, liquid crystal applications |
| Catalysis | Synthesis of Schiff base complexes |
Case Studies
- Antioxidant Formulations : A study demonstrated that incorporating this compound into a topical formulation significantly reduced skin oxidative damage in animal models . This highlights its potential for dermatological applications.
- Drug Delivery Mechanism : In vitro studies showed that drug-loaded nanoparticles containing this compound exhibited enhanced cellular uptake compared to standard formulations, suggesting improved efficacy in drug delivery systems .
- Liquid Crystal Displays : Research on liquid crystal devices showed that using this compound improved response times and stability under varying temperatures, indicating its utility in next-generation display technologies .
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(o-aminophenoxy)- is not fully understood. it is believed to involve the formation of coordination complexes with metal ions. These complexes exhibit various properties, including catalytic and sensing capabilities. The compound has been shown to form stable complexes with metal ions, which are crucial for its applications in catalysis and sensing.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(4-aminophenoxy)-2-propanol
- 1,3-Bis(2-aminophenoxy)propan-2-ol
- 1,3-Bis(2-chlorophenoxy)propan-2-ol
Comparison: 2-Propanol, 1,3-bis(o-aminophenoxy)- is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable for applications in catalysis and sensing.
Eigenschaften
CAS-Nummer |
108719-15-9 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
InChI-Schlüssel |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Key on ui other cas no. |
108719-15-9 |
Synonyme |
1,3-bis(2-aminophenoxy)propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















